2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
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Overview
Description
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a bromine atom and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multiple steps:
Thiophene Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated precursor under palladium catalysis.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of de-brominated benzamide.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and hydroxyl group are likely involved in binding interactions, while the bromine atom may play a role in modulating the compound’s reactivity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
Thiophene derivatives: Similar in terms of the thiophene ring but may lack the benzamide core or bromine substitution.
Benzamide derivatives: Similar in terms of the benzamide core but may lack the thiophene ring or hydroxyl group.
Uniqueness
This compound is unique due to its combination of a brominated benzamide core with a thiophene ring and a hydroxyl group. This specific structure imparts distinct electronic and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-14-5-2-1-4-13(14)16(20)18-9-7-12(8-10-19)15-6-3-11-21-15/h1-6,11-12,19H,7-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKOZPTVXLBFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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